molecular formula C13H18N2O3 B2507567 2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034328-55-5

2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2507567
CAS RN: 2034328-55-5
M. Wt: 250.298
InChI Key: SIRSROKJFFDPNY-UHFFFAOYSA-N
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Description

The compound "2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone" is a chemical entity that appears to be related to various pyridine derivatives, which are often studied for their potential applications in medicinal chemistry and material science. Although the provided papers do not directly discuss this compound, they do provide insights into similar pyridine-based structures and their properties, which can be useful for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions, starting from simple pyridine precursors. For instance, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone involved reacting a pyridine amino precursor with carbon disulfide and potassium hydroxide in ethanol . Similarly, 2-ethoxycarbonyl-3-isothiocyanatopyridine was prepared from an amino-ethoxycarbonylpyridine using the thiophosgene method . These methods could potentially be adapted for the synthesis of "this compound" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using techniques such as IR, NMR, MS spectroscopy, and X-ray diffraction. For example, the crystal structure of a related compound was determined using X-ray diffraction, revealing that it crystallizes in the monoclinic system . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets or other chemicals.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including cyclization and nucleophilic substitution, to form diverse structures such as oxadiazoles, pyrimidines, and triazoles . The reactivity of the ethoxy and pyrrolidinyl groups in "this compound" would likely influence its chemical behavior and potential transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the stability of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol in crystal form was found to be low, as it reverted to its diketone form . The electronic properties, such as HOMO and LUMO energies, can be investigated using UV-Visible spectroscopy and theoretical methods like Density Functional Theory (DFT) . These properties are essential for predicting the behavior of the compound in different environments and its potential applications.

Scientific Research Applications

Improving Cognitive Functions

Research on acetic ether derivatives, including compounds related to 2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone, has shown promising results in enhancing cognitive functions. Studies involving mice demonstrated these compounds' efficacy in improving learning and memory, suggesting potential therapeutic applications for cognitive dysfunction (Zhang Hong-ying, 2012).

Catalysis and Material Science

Compounds structurally related to this compound have been utilized in material science and catalysis. For instance, hemilabile (imino)pyridine palladium(II) complexes showed selective catalytic activities in ethylene dimerization, highlighting their importance in the polymer and chemical industries (George S. Nyamato, S. Ojwach, M. Akerman, 2015).

Corrosion Inhibition

Further research indicated the application of related Schiff bases as corrosion inhibitors for carbon steel in acidic environments. These compounds' efficacy underscores their potential in protecting industrial materials against corrosion (M. Hegazy et al., 2012).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety and potential therapeutic applications .

properties

IUPAC Name

2-ethoxy-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-17-10-13(16)15-8-5-12(9-15)18-11-3-6-14-7-4-11/h3-4,6-7,12H,2,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRSROKJFFDPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(C1)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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